molecular formula C23H24N2O3S B302619 (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one

Cat. No. B302619
M. Wt: 408.5 g/mol
InChI Key: YAGJYRXSZGXUEL-MOSHPQCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is a thiazolone derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one is not fully understood. However, it is believed that this compound exerts its effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer growth, and microbial infection.
Biochemical and Physiological Effects:
Studies have shown that (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one exhibits a range of biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells by activating various signaling pathways involved in cell death. In addition, (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has been found to have antimicrobial activity against a range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

One of the major advantages of (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one is its versatility in various lab experiments. It can be easily synthesized and purified, making it a readily available compound for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research of (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one. One potential area of research is the development of immunomodulatory drugs based on this compound. Another area of interest is the investigation of its potential applications in agriculture as a pesticide or herbicide. Furthermore, the development of novel drug delivery systems using (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one as a carrier molecule is another promising direction for future research.

Synthesis Methods

The synthesis of (5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one involves the reaction of 2,4-dimethylaniline with ethyl-3-ethoxy-4-hydroxy-5-(prop-2-enyl)benzoate in the presence of a base such as sodium hydride. The resulting intermediate is then treated with 2-bromoacetyl chloride and potassium thiocyanate to yield the final product.

Scientific Research Applications

(5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. In addition, this compound has been found to have a positive effect on the immune system, making it a promising candidate for the development of immunomodulatory drugs.

properties

Product Name

(5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one

Molecular Formula

C23H24N2O3S

Molecular Weight

408.5 g/mol

IUPAC Name

(5Z)-2-(2,4-dimethylanilino)-5-[(3-ethoxy-4-hydroxy-5-prop-2-enylphenyl)methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C23H24N2O3S/c1-5-7-17-11-16(12-19(21(17)26)28-6-2)13-20-22(27)25-23(29-20)24-18-9-8-14(3)10-15(18)4/h5,8-13,26H,1,6-7H2,2-4H3,(H,24,25,27)/b20-13-

InChI Key

YAGJYRXSZGXUEL-MOSHPQCFSA-N

Isomeric SMILES

CCOC1=CC(=CC(=C1O)CC=C)/C=C\2/C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C

SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C

Canonical SMILES

CCOC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N=C(S2)NC3=C(C=C(C=C3)C)C

Origin of Product

United States

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